

physical and chemical properties of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Chlorophenyl)cyclopentanecarbonitrile

Cat. No.: B1595255

[Get Quote](#)

An In-depth Technical Guide to **1-(4-Chlorophenyl)cyclopentanecarbonitrile**

Introduction

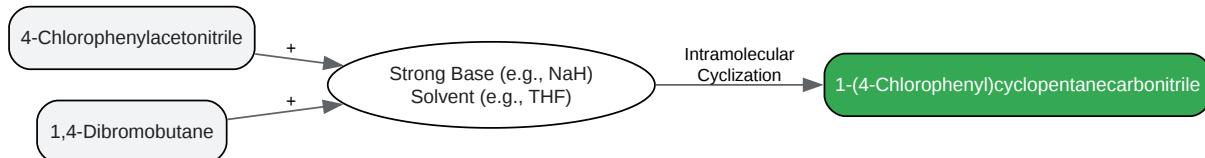
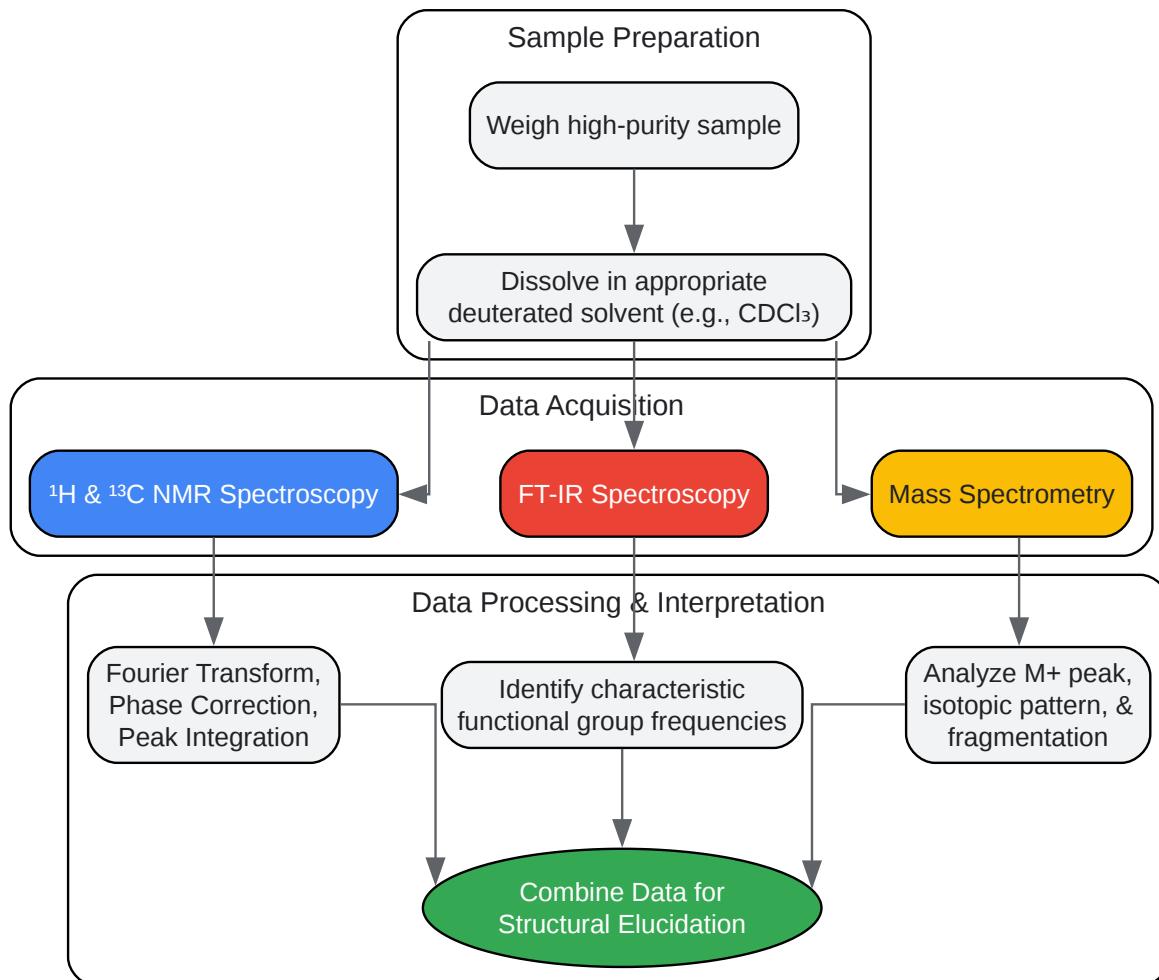
1-(4-Chlorophenyl)cyclopentanecarbonitrile is a substituted nitrile compound featuring a chlorophenyl group attached to a cyclopentane ring at a quaternary carbon. As a chemical intermediate, its structural motifs—a halogenated aromatic ring and a nitrile group—make it a valuable building block in synthetic organic chemistry. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further functionalization. The chlorophenyl group is a common feature in many pharmaceutical agents, influencing properties such as metabolic stability and receptor binding affinity.

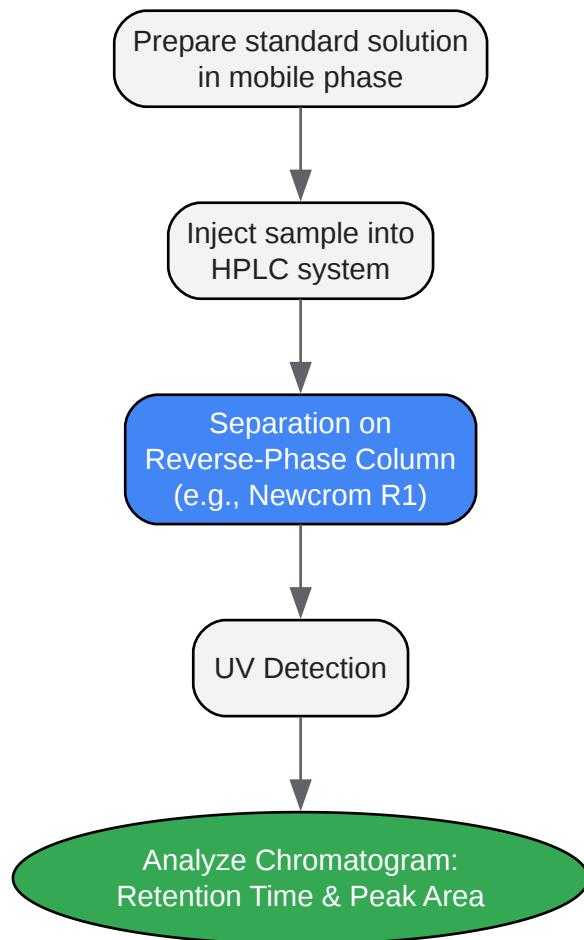
This guide provides a comprehensive overview of the core physical and chemical properties of **1-(4-Chlorophenyl)cyclopentanecarbonitrile**, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, a plausible synthetic route, analytical methodologies, and essential safety protocols, offering field-proven insights into its practical application.

Compound Identification and Physicochemical Properties

The fundamental properties of a compound are critical for its application in experimental design, dictating solubility, reactivity, and appropriate handling procedures. The key identifiers and physicochemical properties for **1-(4-Chlorophenyl)cyclopentanecarbonitrile** are summarized below.

Property	Value	Source(s)
CAS Number	64399-26-4	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₂ CIN	[1] [2] [3] [4]
Molecular Weight	205.69 g/mol	[1]
IUPAC Name	1-(4-chlorophenyl)cyclopentane-1-carbonitrile	[2]
Synonyms	1-(4-Chlorophenyl)cyclopentanecarbonitrile	[1]
Appearance	White to off-white solid	[3] [5]
Boiling Point	140.0-141.5 °C (at 5 Torr)	[3] [5]
Density	1.161 g/cm ³	[3] [5]
LogP	3.48	[1]
Storage	Store at room temperature	[3] [5]
InChI Key	TXVNBTOIDITCBF-UHFFFAOYSA-N	[1] [2]
Canonical SMILES	N#CC1(C2=CC=C(Cl)C=C2)C CCC1	[2]



Molecular Structure and Spectroscopic Characterization


Structural elucidation is the cornerstone of chemical analysis, confirming identity and purity. For **1-(4-Chlorophenyl)cyclopentanecarbonitrile**, a combination of spectroscopic techniques provides a complete picture of its molecular architecture.

Predicted Spectroscopic Profile

- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. A sharp, medium-intensity peak around $2230\text{-}2250\text{ cm}^{-1}$ corresponds to the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration. The aromatic region will display C-H stretching vibrations above 3000 cm^{-1} and C=C stretching peaks around $1470\text{-}1600\text{ cm}^{-1}$. The presence of the chlorine substituent on the phenyl ring can be inferred from C-Cl stretching vibrations in the fingerprint region, typically between 1000 and 1100 cm^{-1} . Aliphatic C-H stretching from the cyclopentane ring will appear just below 3000 cm^{-1} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will provide key information. The aromatic protons on the para-substituted phenyl ring are expected to appear as two distinct doublets in the $7.0\text{-}7.5\text{ ppm}$ range, each integrating to 2H . The eight protons of the cyclopentane ring will likely appear as complex multiplets in the aliphatic region, approximately between 1.5 and 2.5 ppm .
 - ^{13}C NMR: The carbon spectrum will show distinct signals for each unique carbon environment. The nitrile carbon ($\text{C}\equiv\text{N}$) is expected in the $120\text{-}125\text{ ppm}$ range. The aromatic carbons will produce four signals: two for the protonated carbons and two for the quaternary carbons (one attached to the cyclopentane and one to the chlorine). The five carbons of the cyclopentane ring will appear in the aliphatic region ($20\text{-}50\text{ ppm}$), including one quaternary carbon signal.
- Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak $[\text{M}]^+$ would be expected at $\text{m/z } 205$, with a characteristic isotopic pattern $[\text{M}+2]^+$ at $\text{m/z } 207$ (approximately one-third the intensity of $[\text{M}]^+$) due to the presence of the ^{37}Cl isotope. Fragmentation may involve the loss of the cyclopentyl group or the nitrile moiety.

Diagram: General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Chlorophenyl)cyclopentanecarbonitrile | SIELC Technologies [sielc.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 64399-26-4 CAS MSDS (1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile | 64399-26-4 [chemicalbook.com]

- 5. 1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile | 64399-26-4 [<amp.chemicalbook.com>]
- To cite this document: BenchChem. [physical and chemical properties of 1-(4-Chlorophenyl)cyclopentanecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595255#physical-and-chemical-properties-of-1-4-chlorophenyl-cyclopentanecarbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com